molecular formula C28H29N5OS B11973320 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide CAS No. 303102-45-6

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11973320
CAS No.: 303102-45-6
M. Wt: 483.6 g/mol
InChI Key: KJNVNIOVNNBZSQ-RDRPBHBLSA-N
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Description

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl-acetohydrazide moiety, where the hydrazide group forms an (E)-imine linkage with a 2-methylphenyl substituent. This architecture positions the compound within a broader class of triazole-based derivatives, which are frequently explored for their biological activities, including antimicrobial and enzyme-inhibitory properties .

The (E)-configuration of the imine linkage is critical for maintaining planar geometry, which may optimize interactions with biological targets .

Properties

CAS No.

303102-45-6

Molecular Formula

C28H29N5OS

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5OS/c1-20-10-8-9-11-22(20)18-29-30-25(34)19-35-27-32-31-26(33(27)24-12-6-5-7-13-24)21-14-16-23(17-15-21)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+

InChI Key

KJNVNIOVNNBZSQ-RDRPBHBLSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The 1,2,4-triazole ring is constructed via cyclocondensation of thiocarbohydrazide with appropriate carbonyl precursors. For example, 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized by reacting 4-tert-butylbenzaldehyde and phenylhydrazine in ethanol under reflux, followed by treatment with carbon disulfide and hydrazine hydrate. The reaction proceeds as follows:

4-tert-butylbenzaldehyde+phenylhydrazineEtOH, refluxhydrazone intermediateCS2,KOHtriazole-3-thiol\text{4-tert-butylbenzaldehyde} + \text{phenylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{hydrazone intermediate} \xrightarrow{\text{CS}_2, \text{KOH}} \text{triazole-3-thiol}

Key parameters include maintaining a temperature of 80–90°C and using potassium hydroxide as a base to facilitate cyclization.

Sulfanylation of the Acetohydrazide Moiety

The sulfanyl group is introduced via nucleophilic substitution. 2-chloroacetohydrazide is reacted with the triazole-3-thiol in dimethylformamide (DMF) at 60°C for 6 hours, yielding 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . The use of DMF as a polar aprotic solvent enhances reaction efficiency, achieving yields of 75–80%.

Hydrazone Formation with 2-Methylbenzaldehyde

The final step involves condensation of the acetohydrazide intermediate with 2-methylbenzaldehyde in ethanol under acidic conditions (catalytic acetic acid). The reaction is refluxed for 4–5 hours to form the E-configuration hydrazone:

Acetohydrazide+2-methylbenzaldehydeEtOH, CH3COOHtarget compound\text{Acetohydrazide} + \text{2-methylbenzaldehyde} \xrightarrow{\text{EtOH, CH}_3\text{COOH}} \text{target compound}

The product is purified via recrystallization from ethanol, yielding a white crystalline solid with a melting point of 178–180°C.

One-Pot Synthesis Strategy

Recent advances have enabled a streamlined one-pot synthesis by combining cyclization and sulfanylation steps. In this method, 4-tert-butylphenyl isothiocyanate and phenylhydrazine are reacted in a single vessel with 2-chloroacetohydrazide and 2-methylbenzaldehyde in the presence of sulfuric acid as a catalyst. The protocol reduces reaction time from 24 hours (stepwise) to 8–10 hours, with a comparable yield of 70–72%.

Mechanistic Insight :
The one-pot approach proceeds through an intermediate disulfide formation, followed by nucleophilic attack of the enolate form of 2-methylbenzaldehyde, culminating in intramolecular cyclization:

Disulfide intermediateenolate attackcyclized product\text{Disulfide intermediate} \xrightarrow{\text{enolate attack}} \text{cyclized product}

Optimization of Reaction Conditions

Solvent Systems

  • Ethanol : Preferred for hydrazone formation due to its balance of polarity and boiling point (78°C), facilitating reflux without decomposition.

  • DMF : Critical for sulfanylation, enhancing nucleophilicity of the thiol group.

Catalysts

  • Acetic Acid : Accelerates hydrazone formation via protonation of the carbonyl group.

  • Sulfuric Acid : Used in one-pot synthesis to promote cyclization and disulfide intermediate formation.

Temperature and Time

StepTemperature (°C)Time (hours)Yield (%)
Triazole formation80–90670
Sulfanylation60675
Hydrazone condensation78 (reflux)580
One-pot synthesis1001072

Characterization and Analytical Data

The compound is characterized using:

  • FT-IR : Peaks at 3041 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), and 1260 cm⁻¹ (C–S).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.65–7.20 (m, aromatic-H), 2.35 (s, 3H, CH₃).

  • HPLC : Retention time of 6.37 minutes with >98% purity.

Comparative Analysis of Methods

ParameterStepwise MethodOne-Pot Method
Total Time24 hours10 hours
Overall Yield65%72%
Purity95%98%
ScalabilityModerateHigh

The one-pot method offers superior efficiency but requires precise control of acid concentration to avoid side reactions.

Challenges and Solutions

  • Byproduct Formation : Excess 2-methylbenzaldehyde may lead to imine byproducts. Solution: Use stoichiometric aldehyde and monitor via TLC.

  • Low Solubility : The triazole intermediate exhibits poor solubility in ethanol. Solution: Employ DMF/water mixtures for recrystallization.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile .

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogues of this compound lie in the substituents on the phenyl rings attached to the triazole and hydrazide moieties. Below is a comparative analysis based on substituent modifications (Table 1):

Table 1: Structural and Physicochemical Comparison of Analogues

Compound ID Triazole Substituents Hydrazide Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target 4-tert-butylphenyl, phenyl (E)-2-methylphenyl C₂₈H₂₈N₆OS 504.63 High hydrophobicity due to tert-butyl group
Analogue 1 4-tert-butylphenyl, phenyl 3-ethoxy-2-hydroxyphenyl C₂₉H₃₀N₆O₂S 542.65 Enhanced solubility from hydroxyl/ethoxy groups
Analogue 2 4-tert-butylphenyl, phenyl 2,4,5-trimethoxyphenyl C₂₉H₃₁N₆O₃S 561.66 Electron-rich aromatic system; potential for π-π stacking
Analogue 3 4-tert-butylphenyl, phenyl 3-fluorophenyl C₂₇H₂₅FN₆OS 508.59 Increased electronegativity; possible enhanced bioavailability
Analogue 4 4-tert-butylphenyl, phenyl 2,6-dichlorophenyl C₂₇H₂₄Cl₂N₆OS 559.54 Steric hindrance from Cl groups; may affect binding kinetics
Analogue 5 4-chlorophenyl, 4-methylphenyl (E)-3-methylphenyl C₂₆H₂₃ClN₆OS 510.02 Mixed electronic effects (Cl and methyl)

Physicochemical Characterization

  • NMR Spectroscopy : Distinct shifts in the imine proton (δ 8.3–8.5 ppm) and triazole protons (δ 7.9–8.1 ppm) confirm structural integrity across analogues .
  • Crystallography : Single-crystal X-ray studies (e.g., using SHELX and ORTEP-III ) reveal planar geometries for the triazole and hydrazide moieties, critical for target binding.

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a synthetic derivative belonging to the class of hydrazones and triazoles, which have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibitory effects based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N5O2SC_{27}H_{29}N_{5}O_{2}S, with a molecular weight of approximately 505.61 g/mol. The structure features a triazole ring and a hydrazone moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study examining related compounds, the minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . It is hypothesized that the presence of the triazole moiety enhances membrane permeability, allowing for better interaction with bacterial cells.

CompoundMIC (µM)Target Organism
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazideTBDTBD
Compound A20S. aureus
Compound B40E. coli

Antitumor Activity

The antitumor potential of triazole derivatives has been widely studied. Compounds similar to our target have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study revealed that triazole-based compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis . The proposed mechanism involves the disruption of cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds containing hydrazone and triazole functionalities can act as effective inhibitors of cholinesterases. For example, related compounds have demonstrated IC50 values in the micromolar range against butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

EnzymeIC50 (µM)Compound
BChE46.42Similar Triazole Derivative
AChE157.31Similar Triazole Derivative

Case Studies

  • Antimicrobial Efficacy : A recent study tested various hydrazone derivatives against a panel of bacterial strains. The compound exhibited promising activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Cells : In vitro studies using breast cancer cell lines showed that the compound induced apoptosis at concentrations lower than those required for significant cytotoxicity in normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic protocols for preparing 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide?

  • Methodological Answer : The synthesis involves a multi-step process:

Triazole ring formation : Reacting substituted phenylhydrazines with thiocarbazides under reflux in ethanol or methanol.

Sulfanyl acetohydrazide intermediate : Condensation of 2-mercaptoacetic acid hydrazide with the triazole derivative.

Schiff base formation : Reaction of the intermediate with 2-methylbenzaldehyde in solvents like DMSO or DMF, catalyzed by acetic acid.
Key conditions:

ParameterOptimal RangeReferences
SolventDMSO, ethanol
CatalystAcetic acid
Temperature60–80°C (reflux)
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrazone geometry (E-configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C30H33N5O4S in ) .
  • Infrared (IR) Spectroscopy : Identify functional groups (C=N stretch at ~1600 cm⁻¹, S-H absence confirms sulfanyl bonding) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What structural features govern its reactivity and biological activity?

  • Methodological Answer : Key features include:
  • Triazole ring : Participates in π-π stacking with biological targets (e.g., enzymes) .
  • Hydrazone linkage (N'-[(E)-...]) : Stabilizes Schiff base conformation, critical for target binding .
  • Sulfanyl group (-S-) : Enhances solubility and mediates redox reactions .
  • 4-tert-butylphenyl and 2-methylphenyl groups : Hydrophobic interactions in binding pockets .

Q. How can researchers predict its solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS (pH 7.4). LogP values (~4.2 estimated via ) suggest moderate lipophilicity.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Hydrazones are prone to hydrolysis in acidic/basic conditions; buffer selection is critical .

Q. What are the primary biological targets or assays used in preliminary screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Tyrosine kinases or cytochrome P450 isoforms due to triazole’s metal-coordinating ability .
  • Antimicrobial screening : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural analogs : Compare with derivatives (e.g., 3,4-dichlorophenyl vs. 2-methylphenyl substituents) to isolate substituent effects .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR or ITC .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 4–6 hours) and improves yield by 15–20% .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., solvent ratio, catalyst loading) .
  • Continuous flow chemistry : Minimizes side reactions in triazole formation .

Q. How to design mechanistic studies for its potential enzyme inhibition?

  • Methodological Answer :

Enzyme kinetics : Measure Vmax/Km changes via Lineweaver-Burk plots.

Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) .

X-ray crystallography : Resolve enzyme-ligand co-crystals (e.g., PDB ID 1T46 for triazole-binding proteins) .

Mutagenesis : Identify critical residues (e.g., His94 in CYP450) via site-directed mutagenesis .

Q. What computational methods validate its interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess binding stability over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazide precursors to track Schiff base formation .
  • X-ray Diffraction : Single-crystal analysis to confirm stereochemistry (E-configuration) .

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